molecular formula C₁₅H₂₀N₂ B1158875 N-Ethylmedetomidine

N-Ethylmedetomidine

Cat. No.: B1158875
M. Wt: 228.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethylmedetomidine is a hypothetical or less-documented derivative of medetomidine, a potent α₂-adrenergic agonist widely used in veterinary medicine for sedation and analgesia. While medetomidine itself features a methyl group attached to its imidazole ring, the "N-Ethyl" variant substitutes this methyl with an ethyl group. This structural modification may alter pharmacokinetic properties such as lipid solubility, metabolic stability, and receptor binding affinity.

Properties

Molecular Formula

C₁₅H₂₀N₂

Molecular Weight

228.33

Synonyms

5-(1-(2,3-Dimethylphenyl)ethyl)-1-ethyl-1H-imidazole

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Based Comparison with Dimethylamidines

Dimethylamidines share a core amidine structure but differ in alkyl chain length and branching. Key examples from regulatory documentation include:

Compound Name Substituents CAS Number Molecular Weight (g/mol) Applications
N,N-Dimethylacetamidine Methyl, acetamidine group 2909–14–0 88.15 Chemical synthesis intermediate
N,N-Dimethylpropanamidine Methyl, propanamidine group 56776–14–8 102.17 Research use
N-Ethylmedetomidine (hypothetical) Ethyl, imidazole derivative Not available ~200–220 (estimated) Potential veterinary sedative

Key Observations :

  • Receptor Binding : Longer alkyl chains (e.g., ethyl vs. methyl) may alter steric interactions with α₂-adrenergic receptors, affecting potency.

Functional Group Comparison with Ranitidine Derivatives

Ranitidine-related compounds () highlight the role of functional groups in stability and bioactivity:

Compound Name Functional Groups Key Properties
Ranitidine complex nitroacetamide Nitroacetamide, thioether High polarity, moderate stability
Ranitidine amino alcohol hemifumarate Hydroxyl, hemifumarate salt Enhanced solubility, salt formation
This compound Ethylimidazole, amidine Likely basic pH stability, amidine reactivity

Critical Differences :

  • Nitro Groups : Present in ranitidine derivatives but absent in this compound, reducing nitro-related redox reactivity.
  • Salt Formation : Unlike ranitidine’s hemifumarate salts, this compound’s amidine structure may favor hydrochloride salt formation for improved solubility.

Nitrosamine Formation Potential

Secondary and tertiary amines in pharmaceuticals can react with nitrites to form carcinogenic nitrosamines. and highlight known nitrosamines:

Compound Name Nitrosamine Product Carcinogenicity (IARC Class)
N-Nitrosodimethylamine Self-reported Group 2A (probable carcinogen)
Cimetidine derivatives N-Nitroso-cimetidine Under investigation
This compound (hypothetical) Potential N-Nitroso-ethylmedetomidine Theoretical risk

Risk Mitigation :

  • Structural Shielding : The ethyl group in this compound may sterically hinder nitrosation compared to methyl groups in dimethylamidines.
  • Regulatory Precedent : Compounds like cimetidine require stringent control of nitrite impurities to limit nitrosamine formation.

Physicochemical Stability

  • Thermal Degradation : Amidines like N,N-Dimethylacetamidine decompose at >150°C; this compound may exhibit similar thermal limits.
  • Hydrolytic Stability : The amidine group’s susceptibility to hydrolysis suggests pH-dependent degradation, necessitating controlled storage conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.